molecular formula C18H13N3S B12927520 4-Amino-6-[2-naphthylthio]quinazoline CAS No. 52979-15-4

4-Amino-6-[2-naphthylthio]quinazoline

Cat. No.: B12927520
CAS No.: 52979-15-4
M. Wt: 303.4 g/mol
InChI Key: KFJVAFVCJWGTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-[2-naphthylthio]quinazoline is a synthetic quinazoline derivative of significant interest in biomedical research, particularly in the field of oncology and kinase biology. Quinazoline-based compounds constitute a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities and their presence in several clinical drugs . Researchers value this core structure for its potential to interact with key enzymatic targets. The specific substitution pattern of this compound—featuring an amino group at the 4-position and a bulky, hydrophobic 2-naphthylthio group at the 6-position—suggests its primary research application lies in the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The 4-aminoquinazoline core is a well-established pharmacophore that can bind competitively at the ATP-binding site of these enzymes . The 2-naphthylthio substituent is designed to extend into a hydrophobic region of the kinase active site, potentially enhancing binding affinity and selectivity. This mechanism can lead to the suppression of downstream signaling pathways, induction of cell cycle arrest, and promotion of apoptosis in susceptible cell lines, making it a valuable tool compound for investigating cancer cell proliferation and survival mechanisms . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52979-15-4

Molecular Formula

C18H13N3S

Molecular Weight

303.4 g/mol

IUPAC Name

6-naphthalen-2-ylsulfanylquinazolin-4-amine

InChI

InChI=1S/C18H13N3S/c19-18-16-10-15(7-8-17(16)20-11-21-18)22-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21)

InChI Key

KFJVAFVCJWGTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=CN=C4N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Amino 6 2 Naphthylthio Quinazoline

Established Synthetic Routes for Quinazoline (B50416) Core Structures

The quinazoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. researchgate.net These methods often start from readily available ortho-substituted anilines.

Approaches from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are classical starting materials for the synthesis of quinazolinones, which are common precursors to 4-aminoquinazolines. nih.govrjeid.com A widely used method involves the acylation of anthranilic acid, followed by cyclization. researchgate.net For instance, the fusion of anthranilic acid with urea (B33335) leads to the formation of 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov Another common approach is the Niementowski quinazolinone synthesis, which involves heating anthranilic acid with an excess of formamide. nih.gov

The general strategy often involves the initial formation of a 2-substituted-4(3H)-quinazolinone, which can then be converted to the corresponding 4-chloroquinazoline (B184009). This intermediate is then susceptible to nucleophilic substitution to introduce an amino group at the 4-position. researchgate.net

Table 1: Selected Synthetic Methods for Quinazolinones from Anthranilic Acid Derivatives

Starting Material Reagents Product Reference
Anthranilic acid Chloroacetyl chloride, Acetic anhydride (B1165640), Amine 4(3H)-Quinazolinone derivative researchgate.net
Anthranilic acid Urea, Heat 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline nih.gov
Anthranilic acid Formamide, Heat Quinazolin-4-one nih.gov

Approaches from 2-Aminobenzonitriles

2-Aminobenzonitriles serve as versatile starting materials for the synthesis of various quinazoline derivatives. researchgate.net These approaches can lead directly to 4-aminoquinazolines or quinazolinones. A common strategy involves the reaction of 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate which then reacts with an amine to yield a 4-aminoquinazoline. researchgate.net This can be performed under conventional heating or microwave irradiation. researchgate.net

Copper-catalyzed tandem reactions of 2-aminobenzonitriles with benzyl (B1604629) alcohols can also afford substituted quinazolinones. researchgate.net Furthermore, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a route to diverse quinazolines. researchgate.net

Table 2: Synthetic Routes to Quinazolines from 2-Aminobenzonitriles

Starting Material Reagents/Catalysts Product Type Reference
2-Aminobenzonitrile DMF-DMA, Arylamine 4-Aminoquinazoline researchgate.net
2-Aminobenzonitrile Benzyl alcohol, Copper catalyst Substituted quinazolinone researchgate.net
2-Aminobenzonitrile Aldehyde, Arylboronic acid, Palladium catalyst Diverse quinazolines researchgate.net

Isatoic Anhydride-Based Syntheses

Isatoic anhydride is another key precursor for the synthesis of quinazoline and quinazolinone derivatives. nih.govnih.gov It reacts with various nitrogen nucleophiles, followed by cyclocondensation with electrophiles, to yield the desired heterocyclic core. nih.gov Three-component reactions involving isatoic anhydride, an amine, and an aldehyde are frequently employed to produce 2,3-disubstituted 4(3H)-quinazolinones. nih.gov These reactions can be catalyzed by a variety of catalysts, including organocatalysts and solid-supported reagents. nih.gov

Recent developments have focused on green and efficient methods, such as using water as a solvent or employing reusable catalysts. nih.gov Isatoic anhydride-8-amide has also been developed as a tool to produce a range of quinazoline derivatives under mild, pH-sensitive conditions. nih.govmdpi.com

Specific Synthesis of 4-Amino-6-[2-naphthylthio]quinazoline

While a direct, documented synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds. The key steps would involve the construction of a suitably functionalized quinazoline precursor followed by the introduction of the 2-naphthylthio group at the 6-position and the amino group at the 4-position.

Precursor Synthesis and Functionalization Strategies

A likely synthetic strategy would commence with a precursor that allows for regioselective functionalization at the 6-position of the quinazoline ring. A common and effective approach is to start with a 6-halo-substituted quinazoline derivative. For instance, a 6-bromo or 6-chloro-4-chloroquinazoline could serve as a key intermediate.

Alternatively, a precursor like 7-fluoro-6-nitroquinazolin-4(3H)-one has been used to synthesize related thio-substituted quinazolinones. mdpi.com In this approach, the fluorine at position 7 is displaced by a thiol, and the nitro group at position 6 is subsequently reduced to an amine. A similar strategy could be envisioned starting with a 6-fluoro or 6-chloro-nitroquinazoline.

The 4-amino group is typically introduced by nucleophilic substitution of a 4-chloro or other suitable leaving group on the quinazoline ring.

Plausible Precursor Intermediates:

6-Bromo-4-chloroquinazoline

6-Chloro-4-chloroquinazoline

4-Chloro-6-fluoroquinazoline

4-Chloro-6-nitroquinazoline

Key Reaction Steps and Conditions for this compound Formation

The formation of the target compound would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction to introduce the thioether linkage.

Step 1: Introduction of the Thioether at Position 6

A 6-halo-4-chloroquinazoline precursor would be reacted with 2-naphthalenethiol. The SNAr reaction between heteroaryl halides and thiols can proceed smoothly, often in a polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) to deprotonate the thiol. researchgate.net This would yield 6-(2-naphthylthio)-4-chloroquinazoline.

Table 3: Hypothetical Reaction Conditions for Thioether Formation

Reactant 1 Reactant 2 Solvent Base Product

Step 2: Amination at Position 4

The resulting 6-(2-naphthylthio)-4-chloroquinazoline can then be converted to the final product by reaction with a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or by bubbling ammonia gas through the reaction mixture. This nucleophilic substitution at the 4-position is a standard method for producing 4-aminoquinazolines. The reaction is typically carried out in a suitable solvent like isopropanol (B130326) or dioxane.

Alternatively, if starting from a 6-thio-substituted quinazolin-4(3H)-one, the 4-oxo group can be converted to a 4-amino group. This often involves a two-step process: chlorination of the 4-oxo group using a reagent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to give the 4-chloro intermediate, followed by amination as described above. researchgate.net

If a nitro group was used as a directing group or precursor to an amine at another position (which is not the case for the target compound but is a common strategy), its reduction is typically achieved using reagents like iron powder in the presence of ammonium chloride, or tin(II) chloride. mdpi.com

By combining these established synthetic transformations, the target molecule, this compound, can be synthesized in a logical and stepwise manner.

Strategies for Derivatization and Structural Modification of this compound Analogues

The derivatization of the this compound scaffold is guided by established synthetic transformations of the quinazoline ring system. The primary sites for modification include the C-2, C-4, and C-5 to C-8 positions of the quinazoline core, as well as the exocyclic amino and thioether moieties. These modifications allow for the systematic exploration of how changes in sterics, electronics, and lipophilicity impact biological activity.

The functionalization of the quinazoline ring is a key strategy for modulating the pharmacological profile of its derivatives. Each position on the bicyclic system offers a unique opportunity for structural variation.

C-2 Position: The C-2 position is frequently targeted for introducing a wide range of substituents. The introduction of small alkyl groups, various aryl moieties, or electron-donating groups at this position is a common strategy. nih.gov For instance, in related quinazolinone structures, the phenyl group at C-2 has been identified as an essential requirement for certain biological activities. nih.gov

N-3 Position: While the subject compound is a quinazoline, in the related quinazolinone series, substitution at the N-3 position with functional groups can influence the molecule's efficacy. nih.gov

C-4 Amino Group: The 4-amino group is a critical site for derivatization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various aryl amines to form N-aryl-4-aminoquinazoline derivatives. nih.gov This position is crucial for developing inhibitory affinity, and increasing its lipophilic character is often a design goal. nih.gov Furthermore, the amino group can be functionalized to incorporate diverse side chains, as demonstrated in the synthesis of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines. nih.gov

C-5, C-7, and C-8 Positions: The benzene (B151609) portion of the quinazoline ring can be substituted to fine-tune the electronic and steric properties of the molecule. For example, the introduction of methoxy (B1213986) groups at the C-6, C-7, and C-8 positions has been explored in various quinazoline series. nih.govnih.gov In quinazolin-5,8-dione analogues, substitutions at the C-6 position with groups attached via an arylamino linker have been shown to influence activity. nih.gov

C-6 Thioether Linkage: The 6-position, occupied by the 2-naphthylthio group, is a significant point for diversification. While direct modification of the thioether in the target compound is not widely reported, SAR studies on related 4-anilino-6-aminoquinazolines highlight the importance of the substituent at C-6. beilstein-journals.org The introduction of electron-withdrawing or donating groups on the naphthyl ring could modulate the electronic properties of the entire molecule.

The following table summarizes examples of substitution patterns in related quinazoline analogues.

Position(s)Substituent(s)Resulting Compound ClassReference(s)
C-4N-Aryl4-amino-N-arylquinazoline derivatives nih.gov
C-6, C-7, C-8Trimethoxy6,7,8-trimethoxy-4-aminoquinazoline derivatives nih.gov
C-2, C-4, C-6, C-7Variously substituted2,4,6,7-tetrasubstituted quinazolines nih.gov
C-4, C-6, C-7Amino, Dimethoxy4-amino-6,7-dimethoxyquinazoline derivatives nih.gov
C-6(Hetero)arylalkylamino4-amino-6-(hetero)arylalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-ones nih.gov

Incorporating additional heterocyclic and aryl rings is a well-established strategy in medicinal chemistry to enhance biological activity, improve selectivity, and modify physicochemical properties. nih.govgoogle.com

For the this compound scaffold, aryl groups can be introduced at several positions. A common approach involves the nucleophilic substitution of a 4-chloroquinazoline intermediate with various aryl amines to yield N-aryl-4-aminoquinazolines. nih.gov This has been successfully applied in the synthesis of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. nih.gov

The introduction of heterocyclic moieties can lead to compounds with novel properties. This can be achieved by attaching heterocyclic rings to the C-2 position or the C-4 amino group. For example, studies have reported the synthesis of quinazoline derivatives bearing coumarin (B35378), pyrazole, or oxazole (B20620) nuclei. beilstein-journals.org Fusing heterocyclic rings to the quinazoline core represents another level of structural complexity, leading to systems like indolo[1,2-c]quinazolines.

The table below illustrates the introduction of various moieties onto the quinazoline framework in different research contexts.

Moiety IntroducedPosition of IntroductionResulting Compound ClassReference(s)
Aryl aminesC-4N-Aryl-4-aminoquinazolines nih.gov
ChalconeC-4 (via thio-linkage)4-thioquinazoline-chalcone derivatives
CoumarinVariedQuinazoline-coumarin conjugates beilstein-journals.org
Pyrazole, OxazoleVariedQuinazoline-pyrazole/oxazole hybrids
Indole (fused)C-1, C-2Indolo[1,2-c]quinazolines

Modern synthetic organic chemistry offers a toolkit of advanced techniques that can be applied to the synthesis and derivatization of this compound and its analogues, often providing advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions. beilstein-journals.org It has been effectively used for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline and the corresponding amine in a solvent like 2-propanol. This method significantly reduces reaction times from hours to minutes compared to conventional heating. The reaction of 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) followed by reaction with arylamines to produce 4-aminoquinazolines can also be efficiently performed under microwave conditions.

Catalytic Methods: Transition metal-catalyzed reactions are indispensable for the synthesis of complex heterocyclic systems.

Copper-Catalyzed Reactions: Copper catalysts are used in one-pot syntheses of quinazolines from 2-aminobenzylamines and aldehydes, as well as in tandem cyclizations between 2-aminobenzophenones, aldehydes, and ammonium acetate. Copper iodide (CuI) has been used to catalyze the synthesis of 4-aminoquinazoline analogues. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are employed in annulation reactions to create the quinazoline core. beilstein-journals.org Palladium-copper co-catalysis has been used for C-arylation followed by a copper-catalyzed cyclization to form tetrahydroquinazolinones.

One-Pot Syntheses: These procedures, where multiple reaction steps are carried out in a single flask without isolating intermediates, improve efficiency and reduce waste. One-pot methods have been developed for synthesizing quinazolines using catalysts like [Cp*IrCl2]2 in oxidative cyclization processes. nih.gov Metal- and oxidant-free one-pot cyclo-condensation reactions have also been reported. nih.gov

Oxidative Cyclization and Annulation Reactions: These are fundamental strategies for constructing the quinazoline ring. Oxidative cyclization of intermediates, such as 2-(o-arylidineaminophenyl)indole using KMnO4, can yield fused quinazoline systems. Annulation reactions, often catalyzed by transition metals like ruthenium or cobalt, can build the quinoline (B57606) or quinazoline skeleton from simpler acyclic or heterocyclic precursors.

Spectrum of Biological Activities of 4 Amino 6 2 Naphthylthio Quinazoline and Its Analogues in Vitro and Preclinical

Anticancer and Antitumor Activities

Quinazoline (B50416) derivatives are a well-established class of compounds with significant anticancer and antitumor properties, targeting various mechanisms within cancer cells. nih.govnih.gov Several quinazoline-based drugs, including gefitinib (B1684475), erlotinib, and lapatinib (B449), have been approved for clinical use in cancer therapy, primarily functioning as protein kinase inhibitors. nih.govnih.gov The core structure is a versatile scaffold for developing new therapeutic agents, with research focusing on creating analogues with enhanced potency and the ability to overcome drug resistance. nih.govnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Analogues of 4-Amino-6-[2-naphthylthio]quinazoline have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The antiproliferative activity of these compounds is typically quantified by their IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cell population.

Studies have shown that different substitutions on the quinazoline ring system lead to varying degrees of cytotoxicity. For instance, a series of novel 4-aminoquinazoline derivatives showed potent activity against the MCF-7 breast cancer cell line, with several compounds exhibiting higher cytotoxicity than the reference drug doxorubicin. scispace.com Similarly, another study revealed that a quinazoline derivative, compound 18 , was particularly effective against the MGC-803 gastric cancer cell line with an IC₅₀ value of 0.85 μM. nih.govmdpi.com This compound also showed activity against MCF-7, A549 (lung), and H1975 (lung) cancer cells. mdpi.com

The cytotoxic potential of these compounds has been evaluated against a comprehensive panel of cancer cell lines, as detailed in the table below.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Source(s)
Compound 4d (Quinazoline-sulfonamide)MCF-7 (Breast)2.5 nih.gov
A549 (Lung)5.6 nih.gov
HepG2 (Liver)9 nih.gov
Compound 4f (Quinazoline-sulfonamide)MCF-7 (Breast)5 nih.gov
A549 (Lung)10.14 nih.gov
HepG2 (Liver)11.7 nih.gov
Compound 18 (2-phenylquinazoline derivative)MGC-803 (Gastric)0.85 nih.govmdpi.com
MCF-7 (Breast)2.05 mdpi.com
A549 (Lung)5.23 mdpi.com
H1975 (Lung)2.11 mdpi.com
Compound 45 (quinazolin-4(3H)-one derivative)A549 (Lung)0.44 nih.gov
Compound 104 (piperazin-alkoxy-quinazoline)PC-3 (Prostate)1.8 scielo.br
MGC-803 (Gastric)2.8 scielo.br
A549 (Lung)2.9 scielo.br
Compound 105 (2,4-disubstituted quinazoline)PC-3 (Prostate)5.37 scielo.br
MGC-803 (Gastric)6.25 scielo.br
Compound 8q (dithiocarbamate derivative)K562 (Leukemia)0.5 capes.gov.br
Compound 3 (4-aminoquinazoline derivative)MCF-7 (Breast)<22.75 scispace.com
Compound 8 (4-aminoquinazoline derivative)MCF-7 (Breast)<22.75 scispace.com
Naphthylisoquinoline Alkaloids (e.g., Agents 1, 4, 11)MCF-7 (Breast)Significant Activity nih.gov
MDA-MB-231 (Breast)Significant Activity nih.gov
Compound 13 (naphthoquinone derivative)A2780, SKOV3, OVCAR3 (Ovarian)<10 elsevierpure.com

Other studies have confirmed the broad-spectrum cytotoxicity of quinazoline analogues. For example, 2,4-disubstituted quinazoline derivatives have shown potency against PC-3 and MGC-803 cell lines. scielo.br Furthermore, quinazolinone derivatives bearing a dithiocarbamate (B8719985) side chain demonstrated significant inhibitory activity against human myelogenous leukemia K562 cells. capes.gov.br Naphthylisoquinoline alkaloids have also shown significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov

Anti-Proliferative Effects

Beyond direct cytotoxicity, 4-aminoquinazoline analogues exert potent anti-proliferative effects, inhibiting the ability of cancer cells to grow and multiply. These effects are often mediated through the inhibition of key signaling pathways that control cell proliferation.

One study found that a 4-aminoquinazoline derivative, compound 6b , effectively inhibited cell proliferation by suppressing PI3Kα kinase activity. nih.gov Another novel series of quinazoline derivatives was synthesized and evaluated for their anti-proliferative activity against five different cancer cell lines, with most compounds demonstrating low micromolar cytotoxicity. mdpi.com The anti-proliferative mechanism of some quinazolinone derivatives involves the inhibition of anaplastic lymphoma kinase (ALK) and the PI3K/AKT signaling pathway. nih.gov The suppression of these pathways ultimately halts the uncontrolled proliferation characteristic of cancer cells. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Models

A key mechanism through which quinazoline analogues exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Cancer cells often have dysfunctional apoptotic pathways, allowing them to survive and proliferate indefinitely. mdpi.com Compounds that can reactivate this process are valuable therapeutic candidates.

Numerous studies have demonstrated that quinazoline derivatives can trigger apoptosis in various cancer cell models. For instance, one derivative, compound 18 , was shown to induce apoptosis in MGC-803 gastric cancer cells. nih.govmdpi.com This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This finding is consistent with the mechanism of other quinazoline-based drugs like gefitinib, which also modulate the balance of these proteins to promote cell death. nih.gov

Similarly, a different 4-aminoquinazoline derivative, compound 6b , was found to induce apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov Other research has shown that novel symmetrical quinazoline derivatives can selectively induce apoptosis in human breast, colon, and bladder cancer cells, confirmed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Naphthylisoquinoline alkaloids have also been reported to induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS). nih.gov The ability of these compounds to promote apoptosis is a cornerstone of their antitumor activity. nih.govnih.gov

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by a loss of this control. Quinazoline derivatives have been shown to interfere with the cancer cell cycle, leading to arrest at specific phases and preventing cell division.

For example, compound 18 , a 2-phenylquinazoline (B3120039) derivative, was found to arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.govmdpi.com Another 4-aminoquinazoline derivative, compound 6b , caused G1 cell cycle arrest by inhibiting PI3K signaling. nih.gov This arrest at the G1 phase was associated with the upregulation of proteins p21 and p27, which are known inhibitors of cell cycle progression. nih.gov Similarly, studies on 2,4-dibenzylaminoquinazoline showed it caused a decrease in the number of cells in the G1 phase and an increase in the G2 phase before the onset of cell death. nih.gov By halting the cell cycle, these compounds effectively prevent tumor growth. nih.govnih.gov

Potential for Overcoming Drug Resistance in Cancer Models

A major challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to treatment. nih.govmdpi.com The development of new quinazoline derivatives is a promising strategy to overcome this issue. nih.govnih.gov Resistance can emerge through various mechanisms, including mutations in drug targets like the epidermal growth factor receptor (EGFR). scielo.br

Research is focused on designing novel quinazoline analogues that are effective against resistant cancer models. For example, efforts have been made to develop noncovalent inhibitors targeting mutant forms of EGFR that are associated with resistance. scielo.br Another approach involves inhibiting ABC transporters, which are proteins that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). scielo.br Certain amino-quinazolines have been reported to act as inhibitors of these transport proteins, potentially resensitizing resistant cells to treatment. scielo.br The continuous development of new quinazoline compounds is crucial in the fight against drug-resistant cancers. nih.gov

Antimalarial Activities

In addition to their anticancer properties, the 4-aminoquinoline (B48711) and quinazoline scaffolds are historically significant in the development of antimalarial drugs. nih.govnih.gov The rise of drug-resistant strains of the malaria parasite, Plasmodium falciparum, has created an urgent need for new and effective therapeutic agents. nih.govnih.gov

Analogues based on the 4-aminoquinoline structure have shown high potency and good bioavailability. nih.gov Research has focused on modifying the chemical structure of these compounds to improve their efficacy against chloroquine-resistant (CQ-resistant) strains. nih.govresearchgate.net For example, extensive screening identified two lead molecules, compounds 4 and 18 , which were highly potent against the W2 CQ-resistant strain of P. falciparum. nih.gov

Quinazolinone derivatives have also been investigated as antimalarial agents. Febrifugine (B1672321), a natural product containing a quinazolinone ring, is known for its potent antimalarial activity, although its clinical use is limited by side effects. nih.govnih.gov This has prompted the synthesis of novel febrifugine analogues with improved therapeutic indices. nih.gov Furthermore, 4-aminoquinoline hydrazone analogues have been evaluated and shown to be effective against multidrug-resistant strains of P. falciparum, with some compounds inhibiting over 90% of parasite growth within 72 hours. nih.gov These studies highlight the versatility of the quinazoline and 4-aminoquinoline frameworks in designing new drugs to combat malaria. nih.govnih.gov

Compound/Derivative ClassPlasmodium StrainActivity MetricValueSource(s)
Compound 4 (4-aminoquinoline)W2 (CQ-resistant)IC₅₀17.3 nM nih.gov
Compound 18 (4-aminoquinoline)W2 (CQ-resistant)IC₅₀5.6 nM nih.gov
Compound 2 (4-aminoquinoline hydrazone)K1 (multidrug-resistant)IC₅₀ (72h)0.026 - 0.219 µM nih.gov
Febrifugine Analogues (e.g., 14, 15)P. berghei (in vivo)Therapeutic Index>10x febrifugine nih.gov

Efficacy Against Drug-Sensitive Plasmodium Strains (e.g., Plasmodium berghei, Plasmodium gallinaceum)

Analogues of this compound have demonstrated significant suppressive antimalarial activity against drug-sensitive strains of Plasmodium. In preclinical studies involving murine and avian malaria models, these compounds were found to be highly effective.

A range of 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines showed antimalarial activity that was comparable or, in some cases, superior to standard antimalarials like chloroquine, cycloguanil (B1669406), and pyrimethamine (B1678524). nih.gov This efficacy was observed in mice infected with Plasmodium berghei and in chicks infected with Plasmodium gallinaceum. nih.gov Further chemical modification of these thioquinazolines through oxidation yielded the corresponding sulfinyl and sulfonyl analogues, which exhibited even greater suppressive activity against these sensitive parasite lines. nih.gov

The following table summarizes the activity of representative analogues against drug-sensitive Plasmodium strains.

Compound ClassParasite ModelOutcome
2,4-Diamino-6-[(aryl)thio]quinazolinesPlasmodium berghei (mice)Suppressive activity comparable or superior to chloroquine, cycloguanil, and pyrimethamine. nih.gov
2,4-Diamino-6-[(aryl)thio]quinazolinesPlasmodium gallinaceum (chicks)Suppressive activity comparable or superior to chloroquine, cycloguanil, and pyrimethamine. nih.gov
2,4-Diamino-6-[(aryl)sulfinyl/sulfonyl]quinazolinesP. berghei, P. gallinaceumSuppressive activity superior to the parent thioquinazoline compounds. nih.gov

Efficacy Against Drug-Resistant Plasmodium Strains (e.g., Chloroquine-resistant Plasmodium falciparum)

A critical feature of the 6-(arylthio)quinazoline analogues is their potent activity against drug-resistant malaria parasites, a major challenge in global health. nih.govnih.gov These compounds have consistently demonstrated the ability to overcome resistance to common antimalarial drugs.

Studies have shown that 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines retain their potent antimalarial effects against lines of P. berghei resistant to chloroquine, cycloguanil, pyrimethamine, and dapsone (B1669823) (DDS) in mice. nih.gov Crucially, they also proved effective against chloroquine- and pyrimethamine-resistant strains of Plasmodium falciparum in owl monkey models. nih.gov The oxidized sulfinyl and sulfonyl derivatives also maintained strong antimalarial effects against these resistant strains. nih.gov One of the most active compounds identified in this class was 2,4-diamino-6-(2-naphthylsulfonyl)-quinazoline. nih.gov When this compound was administered with sulfadiazine (B1682646) to monkeys infected with resistant P. falciparum, it resulted in a greatly enhanced therapeutic effect and prevented the emergence of resistance to the quinazoline compound. nih.gov

The table below highlights the efficacy against resistant strains.

Compound ClassResistant Parasite StrainOutcome
2,4-Diamino-6-[(aryl)thio]quinazolinesChloroquine-, cycloguanil-, pyrimethamine-, DDS-resistant P. bergheiRetained potent antimalarial effects. nih.gov
2,4-Diamino-6-[(aryl)thio]quinazolinesChloroquine-, pyrimethamine-resistant P. falciparumRetained potent antimalarial effects in owl monkeys. nih.gov
2,4-Diamino-6-[(aryl)sulfinyl/sulfonyl]quinazolinesChloroquine-, cycloguanil-, DDS-resistant P. bergheiRetained potent antimalarial effects. nih.gov
2,4-Diamino-6-(2-naphthylsulfonyl)-quinazolineP. falciparum (in combination with sulfadiazine)Greatly enhanced activity and prevention of resistance development. nih.gov

Prophylactic Activity in Parasite Models

In addition to their suppressive (curative) action, certain 6-(arylthio)quinazoline analogues have shown potent prophylactic activity, indicating their potential to prevent the establishment of malarial infection. Several compounds within the 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazoline series displayed strong prophylactic effects in preclinical models using P. gallinaceum. nih.gov The oxidized sulfinyl and sulfonyl versions of these quinazolines also demonstrated potent prophylactic activity in the same model. nih.gov This dual action—both preventing and treating infection—makes this class of compounds particularly noteworthy in the search for new antimalarial agents.

Antimicrobial Activities

The quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi. nih.govmdpi.comresearchgate.net

Analogues of this compound have been identified as possessing extraordinary antibacterial effects. nih.gov Numerous compounds from the 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazoline series exhibited potent in vitro activity against a broad spectrum of pathogenic bacteria. nih.gov For many of these substances, effective concentrations were remarkably low, falling below 0.25 µg/mL. nih.gov These compounds function as folate antagonists, with studies showing that they potently inhibit Streptococcus faecalis R at concentrations in the nanogram per milliliter range (0.2 to 2.0 ng/mL). nih.gov The broader class of quinazoline derivatives has been extensively studied for antibacterial properties, with various substitutions at the 2-, 3-, and 6-positions yielding compounds active against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Quinazoline and quinazolinone derivatives are recognized for their antifungal properties. nih.govmdpi.comresearchgate.net While specific data on the antifungal profile of this compound is not detailed in the reviewed literature, its structural class is associated with antifungal action. For instance, various 2-amino quinazolinone analogues have been noted for their pharmacological relevance as antifungal agents. researchgate.net Other research has focused on synthesizing novel quinazolin-4-one derivatives to act as antifungal agents against various plant and human pathogens. scispace.comresearchgate.net One study on 6-bromo-4-ethoxyethylthio quinazoline found it possessed high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net This suggests that the 6-substituted quinazoline framework is a promising template for developing new antifungal compounds.

Anti-inflammatory Activities

Quinazoline-based molecules have a well-documented history as anti-inflammatory agents. researchgate.netmdpi.comnih.govmdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative, underscoring the therapeutic potential of this scaffold. mdpi.com Research has shown that various structural modifications to the quinazoline ring can yield potent anti-inflammatory effects.

For example, a series of 4-amino quinazoline derivatives were synthesized and tested for anti-inflammatory activity, with N-(4-fluorophenyl)quinazolin-4-amine emerging as a particularly potent compound. mdpi.com Other studies have found that introducing specific heterocyclic moieties, such as imidazole (B134444) or triazole, to the side chain at the 2-position of the quinazoline skeleton can enhance anti-inflammatory activity. nih.gov A library of pyrazolo[1,5-a]quinazoline compounds was screened for its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory pathways, identifying several derivatives with significant activity. mdpi.com Although direct anti-inflammatory data for this compound were not found, the consistent anti-inflammatory profile of the broader quinazoline class suggests this is a potential area of activity for the compound and its analogues.

Antiviral Activities

The quinazoline scaffold has been identified as a promising backbone for the development of novel antiviral agents, with demonstrated activity against several respiratory viruses. researchgate.net

Research has demonstrated the efficacy of quinazoline analogues against influenza viruses and coronaviruses. A series of 2,4-disubstituted quinazoline derivatives were evaluated for their activity against influenza A virus (IAV), with several compounds showing potent inhibition at low-micromolar concentrations. Specifically, compounds 16e and 16r were identified as having good anti-IAV activity and were found to inhibit the transcription and replication of viral RNA. Another quinazoline derivative, TG6-44 , was shown to suppress influenza A virus-induced reactive oxygen species, thereby reducing inflammation and improving the survival of infected cells.

Furthermore, the 4-aminoquinazoline core is central to compounds investigated as inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov A high-throughput screening identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine as a hit compound for inhibiting MERS-CoV infection. nih.gov Subsequent optimization led to the development of compound 20 , which exhibited a high inhibitory effect with an IC₅₀ of just 0.157 μM. nih.gov

Table 3: In Vitro Antiviral Activity of Quinazoline Analogues
CompoundVirusActivity (IC₅₀)Reference
Compound 20 (4-anilino-6-aminoquinazoline derivative)MERS-CoV0.157 µM nih.gov
Compound 16e (2,4-disubstituted quinazoline derivative)Influenza A Virus (IAV)1.29 µM
Compound 16r (2,4-disubstituted quinazoline derivative)Influenza A Virus (IAV)3.43 µM
2-Methylquinazolin-4(3H)-one (C1)Influenza A Virus23.8 µg/mL sci-hub.se

Neuropharmacological Activities

Quinazoline derivatives have emerged as a versatile scaffold for designing multi-target agents to address the complex pathology of neurodegenerative conditions like Alzheimer's disease (AD). researchgate.net

The multifactorial nature of Alzheimer's disease has prompted the development of drugs that can hit multiple targets simultaneously. Quinazoline derivatives have shown potential as modulators or inhibitors of β-amyloid (Aβ), tau protein, and cholinesterases. researchgate.net

A study of 57 2,4-disubstituted quinazoline derivatives found that several compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic hypothesis of AD. Compound 9 from this series was identified as a potent dual inhibitor of these enzymes. The same study also revealed that these derivatives could effectively prevent Aβ aggregation, a hallmark of AD pathology. Compound 15b was the most potent Aβ aggregation inhibitor identified, proving more effective than reference compounds like curcumin (B1669340) and resveratrol.

More recent work on a series of quinazoline derivatives (AV-1 to AV-21) further confirmed these multi-target activities. The lead compound, AV-2 , not only inhibited cholinesterase but also prevented both self-induced and AChE-induced Aβ aggregation. Crucially, further analysis of hippocampal brain tissue showed that AV-2 also reduced the expression levels of Aβ, BACE-1, and Tau molecular proteins, addressing another key aspect of AD pathology. These comprehensive findings highlight the significant therapeutic potential of the quinazoline scaffold in developing multi-target drugs for Alzheimer's disease. researchgate.net

Table 4: Multi-Target Activity of Quinazoline Analogues in Alzheimer's Disease Models
CompoundTarget/ActivityInhibitory Concentration (IC₅₀) / EffectReference
Compound 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine)AChE Inhibition2.1 µM
Aβ₄₀ Aggregation Inhibition2.3 µM
Compound 15b (4-(benzylamino)quinazolin-2-ol)Aβ₄₀ Aggregation Inhibition270 nM
Compound AV-2Aβ AggregationPrevented AChE- and self-induced aggregation
Tau ProteinReduced Tau protein expression levels in hippocampus

Compound Names Table

Table 5: List of Chemical Compounds Mentioned
Compound Name/IdentifierChemical Class/Description
This compoundTarget compound of interest
Compound 19(4-phenylamino)quinazoline alkylthiourea derivative
Compounds 6m, 6q4-amino quinazoline derivatives
Compound 7cQuinazolinone-ibuprofen conjugate with para-nitro group
Compound 13bQuinazolinone-thioacetohydrazide conjugate
C12-Methylquinazolin-4(3H)-one
Compounds 16e, 16r2,4-disubstituted quinazoline derivatives
TG6-44Quinazoline derivative, ROS inhibitor
N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine4-anilino-6-aminoquinazoline derivative
Compound 20Optimized 4-anilino-6-aminoquinazoline derivative
Compound 9N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine
Compound 15b4-(benzylamino)quinazolin-2-ol
AV-2Quinazoline derivative from AV series
CelecoxibSelective COX-2 inhibitor (Reference drug)
CurcuminNatural compound (Reference agent)
ResveratrolNatural compound (Reference agent)

Anticonvulsant Properties

The quinazoline nucleus is a foundational structure for compounds with anticonvulsant activity. nih.gov Historically, quinazoline analogues like methaqualone were recognized for their sedative-hypnotic and anticonvulsant effects, acting as positive allosteric modulators of the GABA-A receptor. nih.govmdpi.com Research has continued to explore new derivatives, aiming for enhanced efficacy and improved safety profiles. nih.gov

Studies involve evaluating compounds in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in rodents. nih.govresearchgate.net The neurotoxicity of these compounds is often assessed using the rotarod test. nih.gov The anticonvulsant activity is typically quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

Key findings from various studies on quinazoline analogues include:

Substitutions at various positions on the quinazoline ring significantly influence anticonvulsant potency. The presence of an amine or substituted amine at the 4-position, along with a halogen or an electron-rich group at the 6-position, is known to enhance antiepileptic activity. nih.gov

In one study, several 2,3-disubstituted-4-quinazolinone analogues demonstrated protection against scPTZ-induced seizures. nih.gov For instance, compounds designated as 8 , 13 , and 19 showed 100% protection at a dose of 100 mg/kg. nih.gov

Another study of novel 4(3H)-quinazolinone analogues identified compounds that provided 100% protection against PTZ-induced seizures, suggesting they may act by increasing GABAergic transmission. researchgate.net

The anti-MES test, which indicates an ability to prevent seizure spread, is another standard model. The compound 4-amino-N-(2,6-dimethylphenyl)phthalimide was found to be highly effective in this model, with an oral ED50 of 25.2 µmol/kg in rats, demonstrating a profile similar to carbamazepine. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Analogues

Compound/Analogue Test Model Result Reference
Quinazoline Analogue III PTZ-induced clonic convulsion ED₅₀ = 73.1 mg/kg nih.gov
Quinazoline Analogue IV PTZ-induced clonic convulsion ED₅₀ = 11.79 mg/kg nih.gov
Compound 8 (a quinazolin-4(3H)-one) scPTZ-induced seizures 100% protection at 0.248 mmol/kg nih.gov
Compound 13 (a quinazolin-4(3H)-one) scPTZ-induced seizures 100% protection at 0.239 mmol/kg nih.gov
Compound 19 (a quinazolin-4(3H)-one) scPTZ-induced seizures 100% protection at 0.338 mmol/kg nih.gov

Other Notable Biological Activities

Beyond anticonvulsant effects, the 4-aminoquinazoline scaffold and its analogues exhibit a range of other significant biological activities.

Antihypertensive Effects (e.g., Alpha 1-Adrenoceptor Antagonism)

Quinazoline derivatives are well-established as potent antagonists of the alpha 1-adrenoceptor, a mechanism that leads to vasodilation and a reduction in blood pressure. brainkart.compharmaguideline.com This class of compounds has significant therapeutic utility in the management of primary hypertension. brainkart.comscielo.brresearchgate.net

Prominent examples of 4-aminoquinazoline-based drugs include Prazosin, Terazosin (B121538), and Doxazosin (B1670899). brainkart.comresearchgate.netnih.gov These agents produce equilibrium-competitive antagonism and are highly selective for α1-adrenoceptors over α2-adrenoceptors at therapeutic concentrations. brainkart.com The 4-amino group on the quinazoline ring is considered essential for high-affinity binding to the receptor. pharmaguideline.com

Preclinical research has demonstrated the efficacy of these compounds. In studies using spontaneously hypertensive rats, several N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed significant antihypertensive activity when administered orally. nih.gov This research led to the development of Alfuzosin, which displayed high selectivity for peripheral alpha 1-postjunctional adrenoceptors. nih.gov Interestingly, some research suggests that the apoptosis-inducing effects of quinazoline-based α1-adrenoceptor antagonists like doxazosin and terazosin in prostate cancer cells are independent of their α1-adrenoceptor blocking capacity. nih.gov

Table 2: Antihypertensive Activity of Selected Quinazoline Analogues

Compound/Analogue Mechanism Preclinical Model Key Finding Reference
Prazosin Selective α₁-adrenoceptor antagonist General preclinical models Potent and effective antihypertensive agent. pharmaguideline.com pharmaguideline.com
Alfuzosin Selective peripheral α₁-adrenoceptor antagonist Spontaneously Hypertensive Rats Showed good antihypertensive activity. nih.gov nih.gov
Doxazosin α₁-adrenoceptor antagonist Prostate cancer cell lines Induces apoptosis via an α₁-adrenoceptor-independent mechanism. nih.gov nih.gov

Antioxidant Effects

The antioxidant potential of quinazoline derivatives is a more recently explored area of their biological activity. mdpi.com Oxidative stress, caused by an excess of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of novel antioxidants a key research focus. orientjchem.org Quinazoline derivatives have been shown to exert antioxidant effects through mechanisms such as free radical scavenging and metal ion chelation. nih.govmdpi.com

The antioxidant capacity is often evaluated using in vitro assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com Structure-activity relationship studies have revealed that the presence and position of hydroxyl groups on substituents are critical for antioxidant activity. For instance, studies on 2-substituted quinazolin-4(3H)-ones found that having at least one hydroxyl group on a phenyl ring at position 2 is required for activity. nih.govcabidigitallibrary.org Dihydroxy-substituted derivatives, particularly those with ortho or para positioning, showed the most potent radical scavenging properties. nih.gov

Table 3: Antioxidant Activity of Selected Quinazolinone Analogues

Compound/Analogue Assay Result Reference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) ABTS Radical Scavenging EC₅₀ = 7.5 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) ABTS Radical Scavenging EC₅₀ = 7.4 µM nih.gov
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) ABTS Radical Scavenging EC₅₀ = 7.2 µM nih.gov
Phenolic 4(3H)-quinazolinone (5h) ABTS Radical Scavenging Higher activity than Trolox mdpi.com
Phenolic 4(3H)-quinazolinone (5j) ABTS Radical Scavenging Higher activity than Trolox mdpi.com

Antidiabetic Effects (e.g., Alpha-Glucosidase Inhibition)

Quinazoline derivatives have emerged as potential therapeutic agents for diabetes, primarily through the inhibition of the α-glucosidase enzyme. nih.goveurjchem.com This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. eurjchem.com By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key goal in diabetes management. eurjchem.com

In vitro studies have identified several quinazolinone derivatives as potent α-glucosidase inhibitors. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50).

A series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were synthesized and evaluated, with one compound (7b ) showing an IC50 value of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. nih.gov

Other studies found that 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ) were potent non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 µM and 15.6 µM, respectively. nih.gov

The hybridization of the quinazolinone core with other pharmacophores, such as coumarin (B35378) or 1,2,3-triazole, has been shown to significantly enhance inhibitory activity. nih.gov

Table 4: α-Glucosidase Inhibitory Activity of Selected Quinazoline Analogues

Compound/Analogue Inhibitory Potency (IC₅₀) Comparison to Standard Reference
Compound 7b (a quinazolin-4(3H)-one derivative) 14.4 µM ~53 times stronger than acarbose nih.gov
CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) 12.5 µM Potent inhibitor nih.gov
BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) 15.6 µM Potent inhibitor nih.gov

Wound Healing Modulatory Effects (e.g., Fibroblast Proliferation, Collagen Synthesis, Angiogenesis)

The role of quinazoline derivatives in wound healing is multifaceted, involving the modulation of several cellular processes critical for tissue repair. Research indicates that certain quinazoline compounds can promote wound healing by stimulating fibroblast proliferation, collagen synthesis, and angiogenesis. nih.gov These processes are fundamental to the formation of new tissue and the restoration of skin integrity.

Conversely, the modulation of angiogenesis—the formation of new blood vessels—is a complex aspect of the activity of quinazoline derivatives. While angiogenesis is essential for wound healing, its inhibition is a key strategy in cancer therapy. nih.gov Studies on 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenic activities. nih.gov These compounds were found to inhibit the adhesion and migration of Human Umbilical Vein Endothelial Cells (HUVECs) and reduce angiogenesis in the chick embryo chorioallantoic membrane (CAM) assay. nih.gov For example, compound 11d showed a potent inhibition of HUVEC adhesion to collagen, with an inhibitory rate of 65.8% at a 15 µM concentration. nih.gov

This dual activity suggests that different structural modifications to the quinazoline scaffold can either promote or inhibit angiogenesis, highlighting its potential for fine-tuned therapeutic applications in both wound repair and diseases characterized by excessive angiogenesis.

Table 5: Wound Healing and Angiogenesis Modulatory Effects of Quinazoline Analogues

Compound/Analogue Biological Effect Model/Assay Key Finding Reference
General Quinazolines Pro-healing General research Stimulate fibroblast proliferation, collagen synthesis, and angiogenesis. nih.gov nih.gov
Compound 11d (a 2,4-disubstituted quinazoline) Anti-angiogenesis HUVEC adhesion assay 65.8% inhibition of HUVEC adhesion at 15 µM. nih.gov nih.gov
Compound 11d (a 2,4-disubstituted quinazoline) Anti-angiogenesis Chick Embryo CAM Assay Excellent inhibition of angiogenesis. nih.gov nih.gov

Molecular Mechanisms of Action of 4 Amino 6 2 Naphthylthio Quinazoline Derivatives

Kinase Inhibition Profiles

The 4-aminoquinazoline core is a well-established scaffold for the development of kinase inhibitors. nih.govresearchgate.net Modifications, particularly at the 6-position with thioether linkages, have been explored to modulate potency and selectivity against various kinases involved in oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-type and Mutant)

Derivatives of the 4-amino-6-thioquinazoline scaffold have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). The quinazoline (B50416) core itself is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the kinase. nih.gov

Research into 4-anilinoquinazolines featuring C-6 ureido and thioureido side chains has shown that these compounds can inhibit EGFR WT with IC50 values in the low nanomolar range. nih.gov Certain derivatives within this class have shown significant activity against gefitinib-resistant double mutant cell lines, such as those expressing Del19/T790M and L858R/T790M mutations. nih.gov For instance, specific compounds with a C-6 thioureido group showed greater potency than gefitinib (B1684475) against the PC9-GR4 (Del19/T790M) cell line. nih.gov This suggests that the substitution at the 6-position is crucial for overcoming resistance mechanisms. Further studies on 6-salicyl-4-anilinoquinazoline analogs also reported potent EGFR kinase inhibitory activity. nih.gov

Macrocyclization strategies applied to the quinazoline scaffold have been shown to yield inhibitors with high selectivity for mutant EGFR (e.g., Del19) over the wild-type receptor, a key goal in reducing side effects associated with non-selective EGFR inhibition. nih.gov

Table 1: EGFR Inhibition by 6-Substituted Quinazoline Derivatives
Compound TypeTargetIC50 ValueReference
4-Anilino-6-thioureido-quinazoline derivative (Compound 6f)EGFR WT<1.0 nM nih.gov
4-Anilino-6-thioureido-quinazoline derivative (Compound 7e)EGFR WT<1.0 nM nih.gov
4-Anilino-6-thioureido-quinazoline derivative (Compound 6f)EGFR Del19/T790M (in Ba/F3 cells)1.76 µM nih.gov
6-Salicyl-4-anilinoquinazoline derivative (Compound 21)EGFR0.12 µM nih.gov
Macrocyclic quinazoline derivative (Compound 3f)EGFR Del19119 nM nih.gov
Macrocyclic quinazoline derivative (Compound 3f)EGFR WT>10 µM nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

The 4-aminoquinazoline scaffold is also integral to the development of inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ERBB family critical in cancer progression. nih.gov While many quinazoline-based inhibitors like lapatinib (B449) dually target EGFR and HER2, this can lead to side effects from EGFR inhibition. nih.gov Consequently, significant research has focused on developing derivatives with enhanced selectivity for HER2 over EGFR. nih.gov

Studies on 6-substituted quinazolines have identified compounds with potent dual EGFR/HER2 inhibitory profiles. A series of 6-salicyl-4-anilinoquinazolines were evaluated, with some compounds showing potent inhibition of HER2, in some cases comparable to the reference drug Lapatinib. nih.gov For example, a derivative with a para-trifluoromethyl substituent on the salicylic (B10762653) ring (compound 21) was a potent HER2 inhibitor. nih.gov Furthermore, research into 4-anilinoquinazolines with C-6 ureido and thioureido side chains also identified compounds with significant HER2 enzyme inhibition. nih.gov

Table 2: HER2 Inhibition by 6-Substituted Quinazoline Derivatives
Compound TypeTargetIC50 ValueReference
6-Salicyl-4-anilinoquinazoline derivative (Compound 21)HER20.096 µM nih.gov
6-Salicyl-4-anilinoquinazoline derivative (Compound 26)HER20.31 µM nih.gov
4-Anilino-6-thioureido-quinazoline derivative (Compound 6f)HER219.2 nM nih.gov
4-Anilino-6-thioureido-quinazoline derivative (Compound 7e)HER240.6 nM nih.gov

Phosphoinositide 3-Kinase (PI3K) and PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. nih.gov The quinazoline scaffold has been utilized to develop inhibitors targeting this pathway. A series of 4,6-disubstituted quinazoline derivatives were designed and synthesized as potential PI3K inhibitors, with several compounds demonstrating potent anti-proliferative activity and high potency against PI3K enzymes. nih.gov

Further research on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives found that these compounds could inhibit the ALK/PI3K/AKT signaling pathway. nih.gov This dual pathway inhibition is a strategic approach to overcoming resistance mechanisms in cancer therapy. nih.gov The ability of quinazolinone derivatives to inhibit the PI3K/AKT signaling pathway highlights the scaffold's potential for developing multi-targeted agents. nih.gov

Table 3: PI3K Pathway Inhibition by Quinazoline Derivatives
Compound TypeTarget/AssayIC50 / EffectReference
4,6-disubstituted quinazoline (Compound A7)PI3Kα0.19 µM nih.gov
4,6-disubstituted quinazoline (Compound A7)PI3Kβ0.51 µM nih.gov
4,6-disubstituted quinazoline (Compound A7)PI3Kδ0.25 µM nih.gov
4,6-disubstituted quinazoline (Compound A7)PI3Kγ0.43 µM nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45)A549 cell proliferation0.44 µM nih.gov

Other Kinase Targets (e.g., Aurora, RET, VEGFR-2)

The versatility of the 4-aminoquinazoline scaffold extends to other kinase targets, including Aurora kinases, RET, and VEGFR-2. nih.gov

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer drug design. Novel 4-aminoquinazoline derivatives have been synthesized and shown to have potent VEGFR-2 inhibitory activity, with some compounds being more potent than the positive control ZD6474 (Vandetanib). nih.gov

Aurora Kinase: Aurora kinases are essential for cell cycle regulation, and their dysfunction can lead to cancer. nih.gov Quinazoline derivatives have been designed as selective inhibitors of Aurora A kinase. One study identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent and selective lead compound that induces apoptosis. nih.gov

c-Src/Abl: A series of C-5-substituted anilinoquinazolines were found to have high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes, which are critical for cancer progression. nih.gov The lead compound from this series, AZD0530, inhibits these enzymes at low nanomolar concentrations. nih.gov

Table 4: Inhibition of Other Kinases by Quinazoline Derivatives
Compound TypeTargetIC50 ValueReference
4-aminoquinazoline derivative (Compound 1h)VEGFR-22 nM nih.gov
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e)Aurora A168.78 µM (Cell IC50) nih.gov
Anilinoquinazoline (B1252766) (AZD0530)c-SrcLow nanomolar nih.gov
Anilinoquinazoline (AZD0530)AblLow nanomolar nih.gov

Enzyme Inhibition Beyond Kinases

Dihydrofolate Reductase (DHFR) Inhibition and Folate Antagonism

Beyond protein kinases, quinazoline derivatives with arylthio substitutions have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway required for nucleotide biosynthesis. nih.gov Inhibition of DHFR leads to a deficiency in the active form of folate, causing an imbalance in nucleotides and subsequent cell death, a mechanism exploited in cancer and antimicrobial therapies. researchgate.net

A series of 5-(arylthio)-2,4-diaminoquinazolines were synthesized as potentially selective inhibitors of Candida albicans DHFR. nih.gov Many of these compounds were potent inhibitors of the fungal enzyme and significantly less active against human DHFR. High selectivity was achieved with bulky substituents in the phenylthio moiety. nih.gov For example, 5-[(4-morpholinophenyl)thio]-2,4-diaminoquinazoline was identified as a highly selective inhibitor. nih.gov

In the context of anticancer agents, studies on 2-heteroarylthio-6-substituted-quinazolin-4-one analogues showed good inhibitory activity against a panel of cancer cell lines. nih.gov The structure-activity relationship revealed that substitutions at positions 2 and 6 of the quinazolinone nucleus contribute to DHFR inhibition. nih.govmdpi.com

Table 5: DHFR Inhibition by Arylthio-Quinazoline Derivatives
Compound TypeTarget DHFRIC50 ValueSelectivity Ratio (Human/Fungal)Reference
5-[(4-tert-butylphenyl)thio]-2,4-diaminoquinazolineC. albicans0.006 µM15 nih.gov
5-[(4-morpholinophenyl)thio]-2,4-diaminoquinazolineC. albicans0.01 µM540 nih.gov
5-[(4-tert-butylphenyl)thio]-2,4-diaminoquinazolineHuman0.09 µM- nih.gov
5-[(4-morpholinophenyl)thio]-2,4-diaminoquinazolineHuman5.4 µM- nih.gov

Haem Polymerase Inhibition

The 4-aminoquinoline (B48711) scaffold, a close structural relative of 4-aminoquinazoline, is a well-established pharmacophore for antimalarial drugs. The mechanism of action for this class of compounds is linked to the disruption of hemozoin formation in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process facilitated by a unique haem polymerase activity. researchgate.net

Derivatives of 4-aminoquinoline are known to accumulate in the parasite's acidic food vacuole. There, they are thought to interfere with heme detoxification by forming a complex with heme, which prevents its polymerization into hemozoin. This leads to an accumulation of toxic heme, causing parasite death. Given the structural similarities, 4-aminoquinazoline derivatives are also investigated for their potential to inhibit this crucial pathway. Studies on various 4-aminoquinoline analogues have demonstrated their ability to inhibit heme polymerization, and this mechanism is considered central to their antimalarial properties. nih.govnih.gov

Cholinesterase Enzyme Inhibition

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov The 4-aminoquinoline core has been identified as a potent structural base for the design of new AChE inhibitors. nih.gov Research has confirmed that among various amino-substituted quinolines, only those with the amino group at the 4-position exhibit strong AChE inhibitory effects. nih.gov

One such 4-aminoquinoline derivative, referred to as compound 07 in a key study, demonstrated significant, dose-dependent inhibition of AChE with a half-maximal inhibitory concentration (IC₅₀) of 0.72 µM. nih.gov The quinazoline scaffold, as a bioisostere of quinoline (B57606), is also a focal point in the development of agents for neurodegenerative diseases, with various derivatives being explored as inhibitors of cholinesterases and other targets relevant to Alzheimer's. nih.gov The inhibitory action is attributed to the interaction of the 4-amino group with key residues within the enzyme's active site. nih.gov

Table 1: Cholinesterase Inhibitory Activity of a 4-Aminoquinoline Derivative

Compound Target Enzyme IC₅₀ (µM)
Compound 07 Acetylcholinesterase (AChE) 0.72 ± 0.06

Data sourced from a study on new cholinesterase inhibitors. nih.gov

Alpha-Glucosidase Inhibition

Inhibiting intestinal α-glucosidase is a validated approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Derivatives of quinazolin-4(3H)-one have been designed and synthesized as α-glucosidase inhibitors. nih.gov In one study, a series of these derivatives showed a wide range of inhibitory activities, with IC₅₀ values from 14.4 µM to over 750 µM. nih.gov

The most potent compound in the series, designated 7b, which featured an ortho-fluorine substitution on a phenyl ring, exhibited an IC₅₀ value of 14.4 µM. nih.gov This was approximately 53 times more potent than acarbose, a clinically used α-glucosidase inhibitor. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov This indicates that the quinazoline scaffold can be effectively modified to produce potent and selective inhibitors of α-glucosidase. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

Compound Substitution IC₅₀ (µM)
7b ortho-fluorine 14.4 ± 0.2
7a unsubstituted 363.4
Acarbose Reference Drug ~763.2 (calculated)

Data extracted from research on quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. nih.gov

Cellular Pathway Modulation

Interference with Lipid Metabolism and Lipid-Dependent Signaling Cascades

The cannabinoid receptor 1 (CB1R), a G-protein coupled receptor, is a key regulator of energy homeostasis and is implicated in metabolic disorders. nih.gov While central CB1R antagonists were withdrawn due to psychiatric side effects, peripherally restricted CB1R inverse agonists are being pursued for treating metabolic diseases. A series of 6-benzhydryl-4-amino-quinazolines were identified as potent and selective peripheral CB1R inverse agonists. These compounds are designed to have limited brain penetration, thereby avoiding central nervous system effects.

This class of 4-aminoquinazoline derivatives has shown efficacy in preclinical models of nonalcoholic fatty liver disease and has beneficial effects on fibrosis. By acting as inverse agonists, they can modulate lipid metabolism and related signaling pathways in peripheral tissues, representing a promising therapeutic strategy for metabolic conditions.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division, making them a key target for anticancer drugs. nih.gov A novel class of 4-(N-cycloamino)quinazolines has been identified as potent inhibitors of tubulin polymerization that act at the colchicine (B1669291) binding site. nih.gov

One of the most active compounds from this series, 5f, displayed powerful antiproliferative activity against various cancer cell lines, with GI₅₀ values in the low nanomolar range (1.9–3.2 nM). nih.gov It significantly inhibited tubulin assembly with an IC₅₀ value of 0.77 μM and strongly inhibited the binding of colchicine to tubulin. nih.gov Mechanistic studies confirmed that this compound arrests cells in the G2/M phase of the cell cycle, consistent with the disruption of microtubule dynamics. nih.gov This identifies the 4-aminoquinazoline scaffold as a promising foundation for developing novel anticancer agents that target tubulin. thieme-connect.de

Table 3: Antiproliferative and Tubulin Inhibition Activity of a 4-Cycloaminoquinazoline Derivative

Compound Cell Line (Lung Carcinoma) GI₅₀ (nM) Tubulin Assembly Inhibition IC₅₀ (µM)
5f A549 1.9 0.77

Data sourced from a study on 4-(N-Cycloamino)quinazolines as tubulin-polymerization inhibitors. nih.gov

Modulation of Immune Response and Pro-inflammatory Mediators

The 4-aminoquinazoline core is a versatile scaffold for developing modulators of inflammatory and immune pathways. One key target is the transcription factor NF-κB, which is central to the production of pro-inflammatory cytokines. A series of (4-phenylamino)quinazoline alkylthiourea derivatives were developed as selective inhibitors of NF-κB activation. nih.gov The lead compound, designated 19, potently inhibited the production of the pro-inflammatory cytokine IL-6 with an IC₅₀ of 0.84 µM and also suppressed TNFα production. nih.gov This compound was found to block the translocation of the NF-κB dimer into the nucleus, a critical step in its activation. nih.gov

In a different context, other 4-aminoquinazoline derivatives have been developed as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that acts as an immunomodulator. Inhibition of LSD1 by these compounds can enhance the anti-tumor immune response, demonstrating that the 4-aminoquinazoline scaffold can be used to create agents that activate, as well as suppress, immune functions. nih.gov

Table 4: Inhibitory Activity of a (4-Phenylamino)quinazoline Derivative on Pro-inflammatory Cytokine Production

Compound Target Cytokine IC₅₀ (µM)
19 IL-6 0.84
19 TNFα 4.0

Data from a study on quinazoline derivatives as NF-κB inhibitors. nih.gov

Table of Mentioned Compounds

Compound Name/Identifier Chemical Class
4-Amino-6-[2-naphthylthio]quinazoline Quinazoline Derivative
Compound 07 4-Aminoquinoline Derivative
Compound 7b Quinazolin-4(3H)-one Derivative
Acarbose α-glucosidase inhibitor
Compound 5f 4-Cycloaminoquinazoline Derivative
Colchicine Tubulin Polymerization Inhibitor
Compound 19 (4-Phenylamino)quinazoline Derivative

Keratinocyte Proliferation and Differentiation Modulation

There is currently no available scientific literature or research data describing the effects of this compound on the proliferation and differentiation of keratinocytes.

Reactive Oxygen Species (ROS) Scavenging

No studies have been identified that investigate the potential for this compound to act as a scavenger of reactive oxygen species.

Structure Activity Relationship Sar Studies of 4 Amino 6 2 Naphthylthio Quinazoline Derivatives

Impact of Substitutions on the Quinazoline (B50416) Core

The quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, offers multiple positions for substitution, with C-2, C-4, and the benzene ring portion (C-5 to C-8) being the most frequently modified. scielo.brresearchgate.net The strategic placement of different functional groups on this core structure is a key determinant of the resulting compound's biological profile. nih.gov

Substituent Effects at the C-4 Amino Position

The amino group at the C-4 position is a cornerstone for the biological activity of many quinazoline derivatives. mdpi.comnih.gov SAR studies consistently demonstrate that the nature of the substituent on this amino group profoundly impacts efficacy. For instance, in the development of inhibitors for human epidermal growth factor receptor 2 (HER2), the aniline (B41778) moiety at the C-4 position was found to be a critical factor in determining selectivity over the epidermal growth factor receptor (EGFR). nih.gov

In a series of 4-anilino-6-aminoquinazoline derivatives developed as potential MERS-CoV inhibitors, modifications to the 4-anilino group had significant effects on potency. While introducing a 4-bromo substituent on the phenyl ring maintained activity, other substitutions like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl led to a reduction in potency compared to the unsubstituted parent compound. nih.gov Conversely, a 4-trifluoromethyl group was found to slightly enhance the inhibitory activity. nih.gov

Furthermore, research on 2,4-diamino-6-[(aryl)thio]quinazoline compounds has shown that replacing the 4-amino group with hydrazine (B178648) or hydroxyamino moieties results in a marked decrease in their antimalarial properties, highlighting the essentiality of the primary amino group at this position for certain biological activities. nih.gov The 4-aminoquinazoline scaffold is considered a privileged structure, largely due to the consistent regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C-4 position, which facilitates the synthesis of diverse derivatives. mdpi.comnih.gov

Table 1: Effect of Substituents on the C-4 Anilino Group of 4-Anilino-6-aminoquinazoline Derivatives on MERS-CoV Inhibition nih.gov
CompoundSubstituent on C-4 Anilino RingRelative Potency
Reference CompoundUnsubstitutedBaseline
64-BromoMaintained
114-TrifluoromethylSlightly Improved
74-FluoroReduced
83-ChloroReduced
94-CyanoReduced
103-AcetylReduced

Influence of the Naphthylthio Moiety and its Position (C-6)

The substituent at the C-6 position plays a pivotal role in modulating the biological activity of 4-aminoquinazoline derivatives. nih.gov In the specific case of 4-amino-6-[2-naphthylthio]quinazoline, the bulky, lipophilic naphthylthio group is a key structural feature. Studies on related 4-anilino-6-aminoquinazoline derivatives showed that varying the substituent at the C-6 position significantly alters antiviral activity. nih.gov For example, replacing a 3-methoxybenzylamine (B130926) group with a 2-methoxybenzylamine (B130920) group resulted in similar activity, while introducing electron-withdrawing nitro or cyano groups on the benzylamine (B48309) moiety was also well-tolerated and in some cases improved potency. nih.gov

Research into 2,4,6-trisubstituted quinazolines has indicated that an iodo-group at the C-6 position can be detrimental to activity, whereas other substitutions can be beneficial. nih.gov The nature of the group at C-6 can influence not only potency but also selectivity. For instance, in the pursuit of selective HER2 inhibitors, the substituents at C-6, in conjunction with the C-4 aniline moiety, were crucial for achieving selectivity over EGFR. nih.gov The presence of sulfur-substituted quinazolinones has also been linked to the inhibition of eukaryotic initiation factor, which is overexpressed in several cancers. mdpi.com

Role of Other Positions (e.g., C-2, C-3, C-5, C-7, C-8)

C-2 Position: The C-2 position is another key site for modification. In some series, small lipophilic groups at the C-2 position were found to increase activity. nih.gov The synthesis of 2-aryl/heteroaryl quinazoline derivatives has been a focus of research to explore new biological activities. researchgate.net Achieving regioselective substitution at the C-2 position can be challenging compared to the more reactive C-4 position, often requiring more stringent reaction conditions or specific synthetic strategies. nih.govnih.gov In one study, compounds with a thiazole (B1198619) group at the C-2 position were found to be more active than those with nicotinic or nitrobenzoic groups. nih.gov

C-3 Position: Substitution at the N-3 position of the quinazolinone ring system has been shown to modulate activity. researchgate.netresearchgate.net For example, the synthesis of Schiff bases from 3-amino-2-methyl-quinazolin-4(3H)-ones has yielded compounds with significant analgesic and anti-inflammatory activities. researchgate.net

C-5 Position: The C-5 position has also been explored. The introduction of an electron-releasing group at this position can enhance activity in certain classes of quinazoline derivatives. nih.gov Novel C-5 substituted anilinoquinazoline (B1252766) derivatives have been evaluated as inhibitors of EGFR tyrosine kinase. nih.gov

C-7 Position: The C-7 position is often substituted in conjunction with the C-6 position. For example, 6,7-dimethoxy substitution is a common feature in several α1-adrenoceptor blockers like prazosin. nih.gov In the synthesis of the anticancer agent afatinib, a tetrahydrofuran-3-yloxy group is present at the C-7 position. google.com

C-8 Position: The C-8 position is also considered important for biological activity in some quinazolinone series. researchgate.net

Table 2: General Influence of Substitutions at Various Positions on the Quinazoline Core
PositionGeneral Impact on ActivityReference
C-2Small lipophilic groups can increase activity; substitution can be challenging. nih.govnih.gov
C-3Substitutions can modulate activity, leading to diverse biological effects. researchgate.netresearchgate.net
C-5Electron-releasing groups can enhance activity. nih.gov
C-7Often substituted with alkoxy groups, influencing solubility and binding. nih.govgoogle.com
C-8Considered an important position for modulation in some series. researchgate.net

Stereochemical Considerations and Activity

Stereochemistry can play a crucial role in the biological activity of quinazoline derivatives, particularly when chiral centers are introduced. The spatial arrangement of substituents can dictate how a molecule fits into a biological target's binding site. For example, in the synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline, the specific (S)-enantiomer of the tetrahydrofuran-3-yloxy group at the C-7 position is a key feature of the final active compound, afatinib. google.com This implies that the corresponding (R)-enantiomer may have different, likely lower, activity, underscoring the importance of stereochemical configuration for optimal biological potency.

Correlation of Molecular Features with Biological Potency

The biological potency of this compound derivatives is a direct consequence of the interplay between their structural and electronic features. A strong correlation exists between the molecule's three-dimensional shape, the distribution of lipophilic and hydrophilic regions, and its ability to interact with a specific biological target.

For instance, the high inhibitory effect of compound 20 (N4-(3-Chloro-4-fluorophenyl)-N6-(3-cyanobenzyl)quinazoline-4,6-diamine) against MERS-CoV (IC₅₀ = 0.157 μM) was attributed to the optimal combination of a 3-chloro-4-fluoroaniline (B193440) at the C-4 position and a 3-cyanobenzyl amine at the C-6 position. nih.gov This highlights a direct correlation where specific electron-withdrawing groups on both the C-4 and C-6 substituents lead to high potency. Molecular docking studies often reveal that key features, such as hydrogen bonds and other interactions with critical residues in a target's binding site, are responsible for the observed potency. researchgate.net

Design Principles for Enhanced Efficacy and Selectivity

The development of potent and selective quinazoline-based therapeutic agents is guided by several key design principles derived from extensive SAR studies.

Target-Specific Substitutions: The primary principle is to tailor substitutions to the specific topology and chemical nature of the target's binding pocket. nih.gov For example, to achieve high selectivity for HER2 over EGFR, the aniline moiety at C-4 and specific substituents at C-6 were optimized to exploit subtle differences between the two kinase active sites. nih.gov

Modulation of Physicochemical Properties: Efficacy can be enhanced by modifying the molecule to achieve a favorable pharmacokinetic profile. This includes optimizing solubility and permeability through the introduction of appropriate functional groups. For example, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for a highly active quinazolin-4(3H)-one derivative indicated good solubility and permeability, contributing to its promising therapeutic profile. nih.gov

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and molecular modeling allows for the rational design of inhibitors. By visualizing how a compound binds to its target, modifications can be made to improve fit, increase binding affinity, and enhance selectivity. This approach was successfully used to design novel 4-aminoquinazoline-2-carboxamide inhibitors of PAK4 kinase, leading to a compound with remarkable selectivity and potent cellular activity. nih.gov

Computational and Theoretical Investigations of 4 Amino 6 2 Naphthylthio Quinazoline

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the 4-aminoquinazoline scaffold, docking studies are frequently employed to investigate binding modes within the ATP-binding pocket of various protein kinases, which are common targets for this class of compounds. mdpi.comnih.govnih.gov

Typically, these studies reveal key interactions, such as hydrogen bonds between the quinazoline (B50416) nitrogen atoms (N1 and N3) and the hinge region of the kinase. The 4-amino group often forms additional hydrogen bonds, while the substituent at the 6-position, such as the [2-naphthylthio] group in the compound of interest, would be expected to occupy a hydrophobic pocket. While no specific docking studies for 4-Amino-6-[2-naphthylthio]quinazoline have been reported, research on analogous 4-anilinoquinazolines has shown significant binding affinities for targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.netijcce.ac.ir

Table 1: Representative Docking Data for Analogous Quinazoline Derivatives

Compound Class Target Protein Reported Binding Energy (kcal/mol) Key Interacting Residues
4-Anilinoquinazolines EGFR -6.74 to -7.46 Met793, Thr790
Quinazolinone Derivatives EGFR Up to -10.1 Cys797, Leu718

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide insights into the dynamic behavior of the compound within the binding site. For related quinazoline derivatives, MD simulations have been used to confirm the stability of interactions observed in docking studies, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicating a stable complex. nih.gov Such studies for a potential this compound-kinase complex would be necessary to validate the binding mode and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govnih.govunar.ac.id These models help to identify the key steric and electrostatic features of the molecules that are crucial for their inhibitory activity. For instance, QSAR studies on 4-anilinoquinazoline (B1210976) derivatives have highlighted the importance of specific substitutions on the anilino ring for EGFR kinase inhibition. nih.gov A QSAR model including this compound would require a dataset of structurally similar compounds with corresponding biological activity data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Pharmacophore models have been generated for various classes of quinazoline-based inhibitors. researchgate.netnih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. A common pharmacophore for quinazoline kinase inhibitors includes a hydrogen bond acceptor corresponding to the N1 atom of the quinazoline ring and hydrophobic/aromatic features. researchgate.net Such a model could be used in virtual screening campaigns to identify other potentially active compounds from large chemical libraries.

Computational Approaches for Mechanism of Action Prediction

Computational methods can also be used to predict a compound's mechanism of action. By comparing the structure of this compound to known active compounds in databases, it is possible to hypothesize potential biological targets. Given its core structure, the most likely predicted mechanism would be the inhibition of protein kinases, such as EGFR, VEGFR, or others in the kinome. mdpi.comnih.govnih.gov The majority of research on 4-aminoquinazolines points towards their action as ATP-competitive kinase inhibitors, a mechanism that would be the primary hypothesis for this compound as well. mdpi.com

Preclinical Pharmacological Evaluation and Therapeutic Potential Non Human in Vivo Models

In Vivo Efficacy Studies in Disease Models (e.g., Malarial Infections, Cancer Xenografts, Inflammation Models)

In vivo efficacy studies are designed to determine if a compound's activity observed in laboratory cell cultures translates into a therapeutic effect in a living organism.

Malarial Infections

A series of 2,4-diamino-6-[(phenyl- and naphthyl)thio]quinazolines, which includes the structural class of 4-Amino-6-[2-naphthylthio]quinazoline, has demonstrated significant antimalarial activity in various animal models. These compounds exhibited suppressive antimalarial effects that were comparable or superior to established drugs like chloroquine, cycloguanil (B1669406), and pyrimethamine (B1678524) when tested against drug-sensitive strains of Plasmodium berghei in mice and Plasmodium gallinaceum in chicks. nih.gov

Crucially, these thioquinazolines maintained their potent antimalarial activity against parasite lines that have developed resistance to common antimalarial drugs. This efficacy was observed in mice infected with chloroquine-, cycloguanil-, and pyrimethamine-resistant strains of P. berghei. nih.gov Furthermore, the compounds were effective against chloroquine- and pyrimethamine-resistant strains of Plasmodium falciparum in owl monkey models, highlighting their potential to combat multidrug-resistant malaria. nih.gov

Table 1: Summary of In Vivo Antimalarial Efficacy of Thioquinazolines
Disease ModelAnimal ModelParasite Strain(s)Observed EfficacyReference
Malaria (Suppressive Activity)MiceDrug-Sensitive Plasmodium bergheiActivity comparable or superior to chloroquine, cycloguanil, and pyrimethamine. nih.gov
Malaria (Suppressive Activity)ChicksDrug-Sensitive Plasmodium gallinaceumShowed suppressive antimalarial activity. nih.gov
Drug-Resistant MalariaMiceChloroquine-, cycloguanil-, pyrimethamine-resistant P. bergheiRetained potent antimalarial effects. nih.gov
Drug-Resistant MalariaOwl MonkeysChloroquine- and pyrimethamine-resistant Plasmodium falciparumRetained potent antimalarial effects. nih.gov

Cancer Xenografts and Inflammation Models

The broader quinazoline (B50416) chemical family has been extensively investigated for applications in oncology and inflammatory diseases. scielo.br Studies on various quinazoline derivatives have demonstrated in vivo anti-tumor activity in cancer xenograft models in mice, including those for lung cancer and ascites carcinoma. nih.govnih.gov Similarly, other classes of aminoquinazolines have shown anti-inflammatory activity in mouse models by inhibiting key signaling pathways. nih.gov However, specific in vivo efficacy data for this compound in cancer xenograft or inflammation models is not detailed in the available research.

Assessment of Therapeutic Index in Preclinical Models

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect. nih.gov In preclinical animal studies, this is often calculated as the ratio of the lethal dose for 50% of the population (LD₅₀) to the minimum effective dose for 50% of the population (ED₅₀). nih.gov A larger TI indicates a wider margin of safety. nih.gov

Following the demonstration of potent antimalarial activity, the most active compound from the related thioquinazoline series, 2,4-diamino-6-[alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline, was selected for formal preclinical toxicological studies. nih.gov Such studies are a prerequisite for determining the LD₅₀ and subsequently calculating the therapeutic index. However, specific TI values for this compound derived from these preclinical models are not provided in the reviewed literature.

Evaluation of Antifolate Drug Resistance Reversal in Parasite Models

Antifolate drugs, such as pyrimethamine and cycloguanil, are a critical class of antimalarials that inhibit the folate biosynthesis pathway in the parasite. nih.govnih.gov Resistance to these drugs commonly arises from mutations in the parasite's dihydrofolate reductase (DHFR) enzyme. nih.gov

The thioquinazoline class of compounds, including this compound, functions as potent folate antagonists. nih.gov A key finding from in vivo studies is their ability to circumvent or overcome resistance to conventional antifolate drugs. These compounds retained high efficacy against strains of P. berghei in mice that were resistant to the antifolates cycloguanil and pyrimethamine. nih.gov This potent activity was also confirmed in a more clinically relevant model using owl monkeys infected with pyrimethamine-resistant P. falciparum. nih.gov This suggests that the binding mechanism of these thioquinazolines to the target enzyme may differ from that of traditional antifolates, allowing them to bypass existing resistance mechanisms.

Table 2: In Vivo Activity Against Antifolate-Resistant Malaria Parasites
Animal ModelParasite SpeciesResistant ToOutcomeReference
MicePlasmodium bergheiCycloguanil, PyrimethamineThioquinazolines retained potent antimalarial activity. nih.gov
Owl MonkeysPlasmodium falciparumPyrimethamineThioquinazolines retained potent antimalarial activity. nih.gov

Future Research Directions and Outlook in Quinazoline Chemistry

Development of Multi-Targeted Ligands Based on the 4-Amino-6-[2-naphthylthio]quinazoline Scaffold

The traditional "one-drug, one-target" paradigm has been challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov This has led to a shift towards the development of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect and potentially overcome drug resistance. nih.govnih.gov

The this compound scaffold is an ideal starting point for designing MTDLs. Its fused heterocyclic system provides a rigid core that can be systematically modified at several positions to interact with different target proteins. nih.gov Future research will likely focus on:

Pharmacophore Hybridization: This strategy involves combining the quinazoline (B50416) core with other known pharmacophores. For instance, moieties known to inhibit enzymes like cholinesterases or monoamine oxidases could be integrated into the this compound structure to create agents for Alzheimer's disease that also target other pathological pathways. nih.govnih.gov

Scaffold Decoration: Functional groups can be introduced onto the quinazoline ring, the 4-amino group, or the naphthyl moiety. These modifications can be tailored to engage with secondary binding pockets on a primary target or to interact with entirely different proteins. For example, adding hydrophilic substituents has been shown to be beneficial for adenosine (B11128) A(2A) receptor affinity in related quinoxaline (B1680401) compounds. nih.gov

Dual-Inhibitor Design: A key area of interest is the development of dual kinase inhibitors. Many cancers are driven by redundant or compensatory signaling pathways. A ligand based on the this compound scaffold could be engineered to inhibit two different kinases, such as EGFR and another key oncogenic kinase, to create a more potent and durable anti-cancer effect.

The development of such MTDLs holds the promise of more effective treatments for complex diseases. nih.gov

Exploration of Novel Therapeutic Applications

While quinazoline derivatives are well-known for their anticancer properties, the core scaffold possesses an extensive range of biological activities that warrant further investigation for the this compound template. researchgate.netnih.gov Repurposing this compound or its close analogs for new therapeutic indications is a promising avenue for future research. nih.gov

Key areas for exploration include:

Neurodegenerative Diseases: Quinazoline derivatives have shown potential as agents against Alzheimer's disease by inhibiting targets like β-amyloid aggregation and tau protein hyperphosphorylation. nih.gov The this compound structure could be evaluated and optimized for these and other neuroprotective effects.

Inflammatory Disorders: Certain quinazoline derivatives act as potent inhibitors of pro-inflammatory transcription factors like NF-κB. nih.gov Research could explore the anti-inflammatory potential of this compound analogs in models of chronic inflammatory diseases such as rheumatoid arthritis or arteriosclerosis. nih.gov

Infectious Diseases: The quinazoline scaffold has been identified in compounds with antiviral, antifungal, antimalarial, and antibacterial properties. researchgate.netnih.gov Screening this compound and a library of its derivatives against a panel of pathogens could uncover novel anti-infective agents.

The table below summarizes the diverse biological activities reported for the broader quinazoline class, suggesting potential new applications for the specific scaffold .

Therapeutic AreaPotential Biological Targets/Activity
Oncology Kinase Inhibition (e.g., EGFR), Anti-proliferative, Apoptosis Induction nih.gov
Neurodegeneration Cholinesterase Inhibition, Anti-β-amyloid Aggregation nih.gov
Inflammation NF-κB Inhibition, Cytokine Production Inhibition (IL-6, TNFα) nih.gov
Infectious Diseases Antiviral, Antibacterial, Antifungal, Antimalarial researchgate.netnih.gov
Cardiovascular Antihypertensive, Alpha 1-adrenoceptor Antagonism scielo.br

Advanced Synthetic Strategies for Analog Development

To fully explore the structure-activity relationships (SAR) and to optimize the therapeutic properties of this compound, efficient and versatile synthetic methods are essential. Modern organic synthesis offers a powerful toolkit for creating a diverse library of analogs. bohrium.com

Future work will leverage advanced strategies, including:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings can be used to introduce a wide variety of substituents onto the quinazoline core. For example, palladium- and copper-catalyzed reactions are widely used for forming carbon-carbon and carbon-nitrogen bonds in the synthesis of quinazoline derivatives. bohrium.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): The synthesis of 4-aminoquinazolines often relies on the regioselective substitution of a halogen (typically chlorine) at the C4 position of a 2,4-dichloroquinazoline (B46505) precursor with various amines. mdpi.com This remains a robust and primary method for introducing diversity at the 4-amino position. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and facilitate reactions that are difficult under conventional heating. scielo.brbohrium.com This high-throughput approach is ideal for rapidly generating libraries of analogs for screening.

One-Pot and Tandem Reactions: Designing synthetic routes where multiple bonds are formed in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. nih.gov For example, copper-catalyzed one-pot tandem strategies have been developed for the synthesis of 4-aminoquinazoline derivatives from readily available starting materials. nih.gov

The table below outlines some of the key synthetic reactions applicable to the development of this compound analogs.

Synthetic StrategyDescriptionKey Reagents/Catalysts
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., -Cl) at the 4-position with an amine nucleophile. mdpi.comPrimary/secondary amines, 2,4-dichloroquinazoline
Metal-Catalyzed Reactions Formation of C-N or C-C bonds to functionalize the quinazoline ring. bohrium.comPalladium (Pd), Copper (Cu), Iron (Fe) catalysts
Cyclocondensation Building the quinazoline ring from acyclic precursors like 2-aminobenzonitriles. scielo.br2-aminobenzonitriles, DMF-DMA
Microwave Irradiation Use of microwave energy to accelerate reactions and improve yields. scielo.brbohrium.comApplicable to various reaction types

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. nih.govijsrst.com These computational tools can be powerfully applied to the this compound scaffold to guide the design of next-generation inhibitors. nih.gov

Future research directions include:

Virtual Screening and Docking: AI-powered virtual screening can rapidly analyze vast chemical libraries to identify new molecules that are predicted to bind to a specific biological target. nih.gov This can expand the chemical space around the lead compound.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models from existing experimental data. nih.gov These models can then predict the biological activity of novel, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. mdpi.com These models can be trained on the structural features of the quinazoline scaffold and instructed to generate novel compounds optimized for desired properties like high potency, selectivity, and low predicted toxicity. nih.govmdpi.com

Predictive Toxicology: AI models trained on large datasets of toxicological data can predict the potential toxicity of new drug candidates early in the discovery process. nih.gov This allows researchers to deprioritize compounds that are likely to fail later in development due to safety concerns.

Knowledge-Empowered Frameworks: Emerging AI frameworks can integrate data from multiple modalities, including molecular structures, scientific literature, and knowledge graphs, to gain a deeper understanding and make more accurate predictions for tasks like drug-target interaction and property prediction. arxiv.org

Translational Research Perspectives (Preclinical to Advanced Studies)

Translating a promising compound from the laboratory to clinical application is a long and complex process. For this compound and its derivatives, a clear translational research strategy is crucial for future success. This involves bridging the gap between basic preclinical findings and advanced studies designed to demonstrate potential clinical utility.

The outlook for translational research includes:

Advanced Preclinical Models: Moving beyond simple 2D cell cultures, future studies should employ more clinically relevant models. This includes 3D organoids, patient-derived xenografts (PDX), and genetically engineered mouse models that more accurately mimic human disease. These models can provide better predictions of a compound's efficacy.

Biomarker Discovery and Validation: Identifying and validating biomarkers is essential for patient stratification and for monitoring treatment response. Research should focus on discovering predictive biomarkers (to identify patients most likely to respond) and pharmacodynamic biomarkers (to confirm that the drug is engaging its target in vivo).

Pharmacokinetic and Metabolism Studies: Thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead analogs is critical. Optimizing these properties is necessary to ensure that the drug can reach its target in sufficient concentrations and persist for an appropriate duration.

Investigational New Drug (IND)-Enabling Studies: Before a compound can be tested in humans, it must undergo a rigorous set of formal preclinical studies as required by regulatory agencies. This includes detailed pharmacology, toxicology, and manufacturing process validation to ensure the compound is safe and of high quality for first-in-human trials.

By systematically pursuing these translational steps, the therapeutic potential of ligands derived from the this compound scaffold can be rigorously evaluated and advanced toward creating impactful medicines.

Q & A

Q. What is the pharmacological significance of the quinazoline core in 4-amino-6-[2-naphthylthio]quinazoline?

The quinazoline scaffold is a privileged structure in medicinal chemistry due to its dual aromatic rings, enabling diverse substitutions that modulate biological activity. Quinazolines exhibit antitumor, antimicrobial, and anti-inflammatory properties, with substituents at positions 4 and 6 critically influencing target affinity and selectivity. For example, 4-amino groups enhance interactions with kinase ATP-binding pockets, while 6-thioether substituents (e.g., 2-naphthylthio) improve lipophilicity and binding to hydrophobic enzyme regions .

Q. What synthetic routes are commonly employed for 4-aminoquinazoline derivatives?

Key methods include:

  • Electrochemical synthesis : Oxidative cyclization of 2-aminobenzamides using aluminum/carbon electrodes and acetic acid electrolyte under mild conditions (room temperature, no transition metals) .
  • Nucleophilic substitution : Reacting 4-chloroquinazoline precursors with amines (e.g., 2-naphthylthiol for thioether formation) in polar aprotic solvents (DMF, DMSO) with bases like Hunig’s base .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 6-position using palladium catalysts .

Q. What biological activities are associated with 6-thio-substituted quinazolines?

Thioether substituents at position 6 enhance antifungal and anticancer activities. For instance, 4-thioquinazolines show improved antifungal potency, likely due to increased membrane permeability and sulfur-mediated enzyme inhibition. In anticancer research, bulky aromatic thioethers (e.g., 2-naphthylthio) may disrupt kinase signaling pathways by sterically blocking ATP-binding pockets .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing 2-naphthylthio groups at the 6-position?

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
  • Reaction conditions : Microwave-assisted heating (150°C, 1 hour) in DMF with Na₂CO₃ as a base improves yields and reduces side reactions .
  • Purification : Silica gel chromatography with gradient elution (5–65% ethyl acetate/hexanes) resolves regioisomers and removes unreacted boronic acids .

Q. What analytical techniques are critical for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₉H₁₄N₄S requires m/z 330.0938) .
  • Multinuclear NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., δ 4.97 ppm for methylene protons adjacent to sulfur) .
  • LCMS purity checks : Gradient elution (4–100% acetonitrile/water with 0.025% TFA) ensures >95% purity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Control standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and kinase assays (e.g., Reaction Biology’s ADP-Glo™ platform) to minimize variability .
  • SAR re-evaluation : Compare substituent electronic effects (e.g., electron-withdrawing vs. donating groups at position 6) using computational modeling (DFT) to rationalize activity disparities .

Q. What strategies mitigate low yields in nucleophilic substitution reactions for 4-aminoquinazolines?

  • Solvent optimization : Switch from DMF to NMP for higher solubility of aromatic thiols.
  • Base selection : Replace Hunig’s base with DBU to enhance deprotonation of thiol nucleophiles .
  • Microwave activation : Shorten reaction times (2 hours → 30 minutes) to reduce decomposition .

Methodological Considerations

  • Synthetic challenges : The 2-naphthylthio group’s steric bulk may hinder substitution; pre-functionalizing the quinazoline core with a bromine atom at position 6 facilitates subsequent cross-coupling .
  • Data interpretation : Correlate NMR chemical shifts (e.g., upfield shifts for sulfur-adjacent protons) with electronic effects to validate substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.